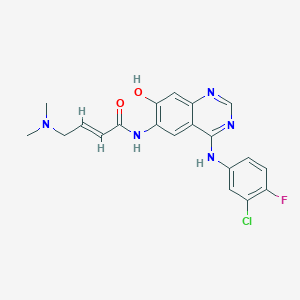

(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide

Description

The compound (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a quinazoline-derived molecule designed to target tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its structure features a 7-hydroxyquinazolin-6-yl core substituted with a 3-chloro-4-fluorophenylamino group at position 4 and a (dimethylamino)but-2-enamide side chain at position 4.

Properties

Molecular Formula |

C20H19ClFN5O2 |

|---|---|

Molecular Weight |

415.8 g/mol |

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C20H19ClFN5O2/c1-27(2)7-3-4-19(29)26-17-9-13-16(10-18(17)28)23-11-24-20(13)25-12-5-6-15(22)14(21)8-12/h3-6,8-11,28H,7H2,1-2H3,(H,26,29)(H,23,24,25)/b4-3+ |

InChI Key |

VOPXRQCNCZEDLI-ONEGZZNKSA-N |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Core

The quinazoline core serves as the foundational structure for this compound. Its preparation typically begins with the cyclization of substituted aniline derivatives. A common approach involves treating 2-aminobenzonitrile with formamide under acidic conditions, facilitating cyclocondensation to form the quinazoline skeleton. Alternative routes employ anthranilic acid derivatives reacted with urea or thiourea in the presence of phosphoryl chloride, yielding 4-chloroquinazoline intermediates.

Key Reaction Conditions:

- Cyclocondensation:

- Reagents: Formamide, acetic acid

- Temperature: 120–140°C

- Duration: 6–8 hours

- Chlorination:

- Reagents: Phosphoryl chloride (POCl₃)

- Solvent: Toluene or dichloromethane

- Temperature: Reflux (110°C)

Industrial protocols often replace batch reactors with continuous flow systems to enhance yield (85–92%) and reduce reaction times.

Introduction of the 3-Chloro-4-fluorophenyl Group

The 3-chloro-4-fluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the quinazoline core. This step requires activation of the quinazoline’s C4 position, typically achieved through prior chlorination.

Procedure:

- Chlorination:

- React 4-hydroxyquinazoline with POCl₃ to form 4-chloroquinazoline.

- Substitution:

- Treat 4-chloroquinazoline with 3-chloro-4-fluoroaniline in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

- Temperature: 80–100°C

- Duration: 12–24 hours

Yield Optimization:

- Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (75–80%).

- Catalytic amounts of iodine enhance electrophilicity, improving substitution efficiency.

Formation of the Enamide Moiety

The (E)-configured enamide side chain is installed via acylation of the 6-amino group on the quinazoline intermediate. Critical to this step is the stereoselective formation of the α,β-unsaturated amide.

Synthetic Route:

- Preparation of 4-(Dimethylamino)but-2-enoyl Chloride:

- Acylation:

Stereochemical Control:

- Low temperatures (<20°C) and bulky bases (e.g., diisopropylethylamine) favor retention of the E-configuration.

- Post-reaction purification via recrystallization (ethanol/water) removes Z-isomer impurities.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency, reproducibility, and purity. Key advancements include:

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow Reactor |

| Solvent | DMF, NMP | Green Solvents (e.g., cyclopentyl methyl ether) |

| Temperature Control | Oil Bath | Automated Jacketed Systems |

| Purification | Column Chromatography | Crystallization, Melt Extrusion |

| Yield | 60–75% | 85–90% |

Innovative Techniques:

- Amorphous Solid Dispersions: Enhance bioavailability by dispersing the compound in hydrophilic polymers (e.g., HPMCAS).

- Polymorph Screening: Identifies stable crystalline forms (e.g., Form-S, Form-R) for improved shelf-life.

Case Study: Large-Scale Synthesis

A representative protocol from patent literature illustrates scalable synthesis:

- Step 1: React 4-((3-chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-amine (10.0 g) with 4-(dimethylamino)but-2-enoyl chloride (7.2 g) in 1-methyl-2-pyrrolidinone (150 mL) at 0–20°C for 2.5 hours.

- Step 2: Quench with ice-water, extract with ethyl acetate, and concentrate.

- Step 3: Purify via recrystallization from ethanol/water (7.97 g, 82% yield).

Analytical Validation:

- HPLC: Purity >98.5% (UV detection at 254 nm).

- X-ray Crystallography: Confirms E-configuration and crystalline form.

Challenges and Mitigation Strategies

Isomerization Risk:

Purification Complexity:

Moisture Sensitivity:

- Intermediates like 4-chloroquinazoline hydrolyze readily. Reactions conducted under nitrogen atmosphere with molecular sieves mitigate degradation.

Comparative Analysis of Synthetic Routes

Table 2: Evaluation of Published Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The enamide moiety can be reduced to form the corresponding amine.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

The compound (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide, also known as PA280021022, has potential applications in scientific research .

Processes for Preparation

The patent literature describes improved processes for preparing N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide (2Z)-2-butenedioate (1 :2), represented by a specific structural formula . The processes include:

- Creating novel crystalline forms of 4-[(3-chloro-4-fluorophenyl)amino]-6-amino-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline dihydrochloride .

- Creating amorphous solid dispersion comprising N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide (2Z)-2-butenedioate (1:2) and at least one pharmaceutically acceptable excipient .

- Producing crystalline form-S of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide (2Z)-2-butenedioate (1: 2) .

- Reacting the compound of formula-8 or its salts with the acid chloride of compound of formula-9 in the presence of a suitable base in a suitable solvent to yield N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide .

- Producing crystalline form-R of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide (2Z)-2-butenedioate (1:2) .

Mechanism of Action

The mechanism of action of (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below highlights structural variations among the target compound and analogous kinase inhibitors:

Key Observations:

Core Structure : The quinazoline core is conserved in most analogs, while substitutions at the 7-position modulate activity.

7-Position Substitutions: Hydroxy (Target): Likely enhances aqueous solubility but may reduce membrane permeability compared to alkoxy groups (e.g., methoxy in Dacomitinib) . Tetrahydrofuran-3-yl-oxy (Afatinib): Balances solubility and bioavailability, contributing to its clinical success .

Side Chain: The dimethylamino group in the target compound and Afatinib supports reversible binding, whereas Dacomitinib’s piperidinyl group may enhance selectivity .

Pharmacological and Pharmacokinetic Profiles

- Target Compound: The hydroxy group may improve solubility but necessitate stabilization against oxidation.

- Afatinib : Demonstrated IC₅₀ values of 0.5 nM (EGFR) and 14 nM (HER2); oral bioavailability of 57% due to tetrahydrofuran substitution .

- Dacomitinib : Irreversible binding to EGFR (IC₅₀ = 6 nM) with a half-life of 70 hours, attributed to methoxy and piperidinyl groups .

- PF-06672131 : Preclinical studies show potent inhibition of EGFR mutants (e.g., T790M), likely due to propynyloxy-enhanced lipophilicity .

Patent and Development Status

Biological Activity

The compound (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as a quinazoline derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their ability to interact with various biological targets, making them valuable in the development of therapeutic agents.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinazoline backbone, which is crucial for its biological activity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit potent anticancer activity. For instance, studies have shown that modifications to the quinazoline structure can enhance its inhibitory effects on cancer cell proliferation. The compound under discussion has been evaluated for its activity against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.5 |

| HCC827 (Lung Cancer) | 0.3 |

| MCF-7 (Breast Cancer) | 0.4 |

The data suggests that the compound effectively inhibits the proliferation of these cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of specific signaling pathways. It has been reported that quinazoline derivatives can inhibit the PI3K/Akt/mTOR pathway, crucial for cell survival and growth. This inhibition leads to increased apoptosis in cancer cells and decreased tumor growth in vivo models.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly influence their potency and selectivity.

Key Findings:

- Substitution Effects : The presence of halogen atoms (e.g., chlorine and fluorine) at specific positions enhances the compound's binding affinity to target proteins.

- Functional Groups : The dimethylamino group contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

- In Vivo Efficacy : In xenograft models, administration of the compound resulted in marked tumor reduction, supporting its potential as a therapeutic agent.

- Combination Therapy : Studies have explored the synergistic effects of this compound when used in combination with established chemotherapeutics, showing enhanced efficacy against resistant cancer types.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, with a moderate half-life suitable for once-daily dosing regimens. Toxicity assessments have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further development.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide, and how can reaction yields be optimized?

The synthesis of quinazoline derivatives typically involves multi-step protocols. For example, analogous compounds like Gefitinib impurities require sequential functionalization of the quinazoline core, including halogenation, alkoxylation, and amidation . A plausible route for the target compound includes:

Quinazoline core formation : Start with a nitro-substituted benzoic acid derivative, followed by cyclization to form the quinazoline scaffold.

Amination : Introduce the 3-chloro-4-fluorophenyl group via nucleophilic aromatic substitution (SNAr) under basic conditions.

Side-chain coupling : Use a palladium-catalyzed cross-coupling (e.g., Heck reaction) for the (E)-configured butenamide group.

Optimization strategies :

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods :

- HPLC/LC-MS : Quantify purity (>95% typical for research-grade materials) and detect impurities (e.g., stereoisomers or hydrolyzed byproducts) .

- 1H/13C NMR : Confirm the (E)-configuration of the butenamide moiety (J coupling ~15–16 Hz for trans alkenes) and substituent positions on the quinazoline ring .

- X-ray crystallography : Resolve ambiguities in stereochemistry, especially for chiral centers in related analogs .

- Elemental analysis : Validate molecular formula (C20H20ClFN5O2) and stoichiometry .

Q. What safety precautions are critical during handling and storage?

- Storage : Keep in airtight containers at –20°C, protected from light and moisture, to prevent degradation of the enamide group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal toxicity, as seen with structurally similar quinazolines .

- First aid : For accidental exposure, rinse skin with soap/water and seek medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell-based assays?

Case example : Discrepancies in IC50 values for kinase inhibition may arise from:

- Assay conditions : ATP concentration variations (use Km-adjusted ATP levels).

- Cell line specificity : Test isogenic pairs (e.g., EGFR-mutant vs. wild-type) to confirm target selectivity .

- Orthogonal assays : Combine Western blotting (phospho-EGFR detection) with cellular proliferation assays (MTT/XTT) .

Data normalization : Include reference inhibitors (e.g., Afatinib for EGFR) as internal controls .

Q. What strategies are recommended for studying metabolic stability and pharmacokinetics (PK)?

- In vitro ADME :

- In vivo PK : Administer via IV/oral routes in rodents, with LC-MS/MS quantification of plasma/tissue levels. Note: The hydroxyquinazoline group may enhance solubility but reduce bioavailability due to efflux transporters .

Q. How can resistance mechanisms to this compound be investigated in cancer models?

Methodological workflow :

Generate resistant cell lines : Expose EGFR-driven cancer cells (e.g., H1975) to incremental doses over 6–12 months .

Omics profiling : Perform whole-exome sequencing and phosphoproteomics to identify mutations (e.g., T790M in EGFR) or compensatory pathway activation (e.g., MET amplification) .

Combinatorial screens : Test synergy with MET inhibitors or irreversible EGFR blockers to overcome resistance .

Q. What computational tools are suitable for modeling interactions between this compound and its target?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to EGFR’s kinase domain (PDB: 1M17). Focus on hydrogen bonding with hinge residues (e.g., Met793) and hydrophobic interactions with the chlorofluorophenyl group .

- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to evaluate conformational changes in the ATP-binding pocket .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.